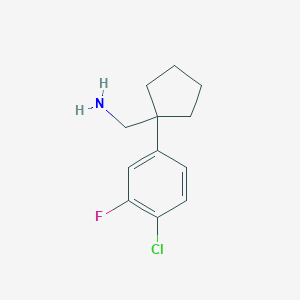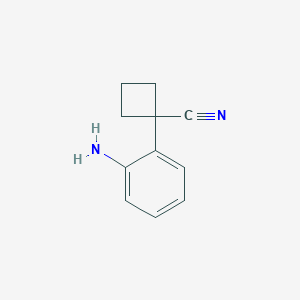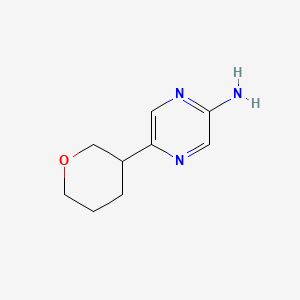![molecular formula C12H11ClFNS B11741432 [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741432.png)
[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features a combination of a chlorinated phenyl group and a fluorinated thiophene group, both attached to a central amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves a multi-step process:
Formation of the (3-Chlorophenyl)methyl intermediate: This can be achieved through the chlorination of benzyl chloride using a suitable chlorinating agent such as thionyl chloride.
Formation of the (5-Fluorothiophen-2-yl)methyl intermediate: This involves the fluorination of thiophene using a fluorinating agent like Selectfluor.
Coupling Reaction: The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the chlorinated and fluorinated groups, potentially leading to dehalogenation.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological targets, potentially leading to new therapeutic agents.
Mécanisme D'action
The mechanism of action of [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- This compound
- This compound
Uniqueness: this compound stands out due to its specific combination of chlorinated and fluorinated aromatic rings, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C12H11ClFNS |
|---|---|
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H11ClFNS/c13-10-3-1-2-9(6-10)7-15-8-11-4-5-12(14)16-11/h1-6,15H,7-8H2 |
Clé InChI |
OMFDBIYCGHEIFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CNCC2=CC=C(S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741354.png)
![N-[(3-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11741355.png)
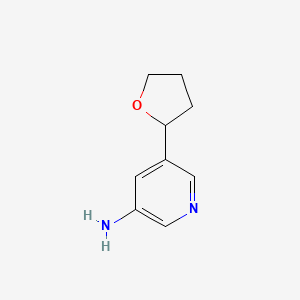
![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11741368.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11741381.png)
![2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741385.png)
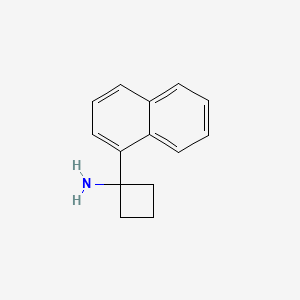
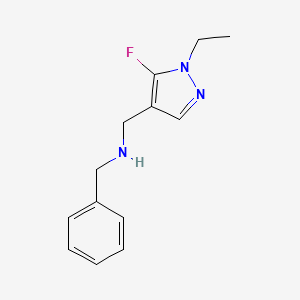

![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741418.png)
